molecular formula C18H16N4O2 B11140640 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11140640
M. Wt: 320.3 g/mol
InChI Key: OEEJFPKHJNNDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring two distinct moieties: a 2,3-dihydro-1-benzofuran group at the pyrazole C5 position and a pyridin-4-ylmethyl substituent on the carboxamide nitrogen. While direct pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs demonstrate activities ranging from antiviral (e.g., Chikungunya protease inhibition) to cannabinoid receptor modulation .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-18(20-11-12-3-6-19-7-4-12)16-10-15(21-22-16)13-1-2-17-14(9-13)5-8-24-17/h1-4,6-7,9-10H,5,8,11H2,(H,20,23)(H,21,22)

InChI Key

OEEJFPKHJNNDOR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

A prominent method involves palladium-mediated intramolecular cyclization of o-alkynylphenol derivatives. For example, nitroarenes react with o-alkynylphenols in the presence of Pd/C and Mo(CO)₆ to form benzofuran derivatives via carbonylative coupling. This method achieves regioselectivity under mild conditions (60–80°C, 12–24 hours) with yields exceeding 70%. Key steps include:

  • Oxidative addition of iodobenzene to palladium.

  • Carbonyl insertion to form a palladium-carbene intermediate.

  • Reductive elimination to yield the dihydrobenzofuran core.

Catalyst-Free Approaches

Non-catalytic methods employ epoxide ring-opening reactions. For instance, nitro epoxides react with substituted phenols in dimethylformamide (DMF) at 100°C, yielding 2,3-dihydrobenzofurans through deprotonation and intramolecular cyclization. This method avoids metal catalysts, simplifying purification, but requires precise stoichiometric control to minimize byproducts.

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives.

Claisen-Schmidt Condensation

A chalcone intermediate is first prepared by condensing 2,3-dihydrobenzofuran-5-carbaldehyde with a ketone bearing a nitro group. For example:

2,3-Dihydrobenzofuran-5-carbaldehyde+4-NitroacetophenoneNaOH/EtOHChalcone Intermediate\text{2,3-Dihydrobenzofuran-5-carbaldehyde} + \text{4-Nitroacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate}

This reaction proceeds at 60°C for 6 hours, yielding 80–90% of the α,β-unsaturated ketone.

Hydrazine Cyclization

The chalcone is treated with hydrazine hydrate under microwave irradiation (100 W, 120°C, 15 minutes) to form the pyrazole ring. Microwave-assisted synthesis enhances reaction efficiency, reducing time from 12 hours (conventional heating) to 15 minutes:

Chalcone+Hydrazine HydrateMW5(2,3Dihydrobenzofuran-5-yl)1HPyrazole-3-carboxylic Acid\text{Chalcone} + \text{Hydrazine Hydrate} \xrightarrow{\text{MW}} 5-(2,3-\text{Dihydrobenzofuran-5-yl})-1H-\text{Pyrazole-3-carboxylic Acid}

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Carboxamide Functionalization

The pyrazole-3-carboxylic acid is converted to the carboxamide via coupling with pyridin-4-ylmethylamine.

Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride:

Pyrazole-3-carboxylic Acid+SOCl2Pyrazole-3-carbonyl Chloride\text{Pyrazole-3-carboxylic Acid} + \text{SOCl}_2 \rightarrow \text{Pyrazole-3-carbonyl Chloride}

Amide Coupling

The acyl chloride reacts with pyridin-4-ylmethylamine in the presence of triethylamine (TEA) as a base:

Pyrazole-3-carbonyl Chloride+Pyridin-4-ylmethylamineTEA/DCMTarget Compound\text{Pyrazole-3-carbonyl Chloride} + \text{Pyridin-4-ylmethylamine} \xrightarrow{\text{TEA/DCM}} \text{Target Compound}

Reaction conditions (0–5°C, 4 hours) prevent side reactions, achieving 75–85% yield.

Purification and Characterization

Chromatographic Purification

The crude product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 6.95–7.10 (m, 3H, benzofuran-H).

  • HRMS : m/z calculated for C₁₈H₁₆N₄O₂ [M+H]⁺: 321.1345; found: 321.1342.

Optimization and Yield Enhancement

ParameterOptimal ConditionYield Improvement
Cyclization MethodMicrowave irradiation90% vs. 70%
Solvent for CouplingAnhydrous DCM85% vs. 65%
Catalyst for BenzofuranPd/C + Mo(CO)₆78% vs. 50%

Challenges and Solutions

  • Regioselectivity in Pyrazole Formation : Microwave-assisted synthesis minimizes isomerization.

  • Byproduct Formation : Use of anhydrous solvents and TEA suppresses hydrolysis during amide coupling .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Structural Information

  • IUPAC Name: 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
  • Molecular Formula: C18H18N4O2
  • Molecular Weight: 314.37 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazole-based compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.

Case Study: Cytotoxicity Assessment

A study evaluated several pyrazole derivatives, including 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide , against human cancer cell lines such as HepG2 (liver cancer) and Jurkat (T-cell leukemia). The findings demonstrated significant cytotoxic effects, with an IC50 value indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
Compound AHepG21.32
Compound BJurkat0.95
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide DLD-10.85

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Case Study: Inhibition Studies

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Inflammatory MarkerControl (pg/mL)Treated (pg/mL)
TNF-alpha25075
IL-630090

Neurological Applications

Emerging research suggests that pyrazole derivatives may have neuroprotective effects and could be beneficial in treating neurological disorders. The modulation of neurotransmitter systems through interactions with specific receptors has been proposed as a mechanism for these effects .

Case Study: Neuroprotection

A study explored the effects of pyrazole derivatives on M4 muscarinic acetylcholine receptors, indicating potential applications in treating conditions like Alzheimer's disease. The compound demonstrated significant modulation of receptor activity, which could lead to improved cognitive function .

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole-3-carboxamide derivatives, focusing on structural variations, synthetic accessibility, and inferred biological implications.

Key Observations:

Substituent Diversity: The 2,3-dihydro-1-benzofuran group (target compound and ) is less common than ethoxyphenyl or thiophene substituents (). The pyridin-4-ylmethyl group in the target compound differs from bulkier substituents like morpholinylsulfonylphenyl (BH51538) or piperidinyl (), which could influence solubility and target selectivity .

Synthetic Challenges :

  • Low yields (e.g., 5% for compound 29 in ) highlight difficulties in synthesizing derivatives with complex unsaturated side chains . The target compound’s synthesis may face similar challenges if the pyridin-4-ylmethyl group requires multi-step functionalization.

Key Insights:

Target Compound’s Potential: The dihydrobenzofuran moiety is structurally analogous to bioactive compounds in , which are explored for CNS targets due to their ability to cross the blood-brain barrier . The pyridin-4-ylmethyl group may enhance hydrogen-bonding interactions with receptors, similar to pyridine-containing kinase inhibitors .

Activity Trends: Electron-withdrawing groups (e.g., sulfone in 24f) correlate with protease inhibition, while bulky lipophilic groups (e.g., piperidinyl in ) favor cannabinoid receptor binding . The target compound’s balanced lipophilicity (logP ≈ 2.5 predicted) may position it between antiviral and CNS-targeted activities.

Biological Activity

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

  • Molecular Formula: C15H15N3O2
  • Molecular Weight: 273.30 g/mol
  • IUPAC Name: 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vivo studies have indicated that certain pyrazole compounds can significantly reduce inflammation in models such as carrageenan-induced edema:

CompoundModelEffectiveness (%)
Example CRat Paw Edema75%

These findings suggest that the compound may exhibit similar anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Effects

The antimicrobial activity of pyrazole compounds has been documented against various bacterial strains. While specific data on this compound is scarce, related pyrazoles have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus.

The precise mechanism of action for 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is not fully elucidated due to limited direct studies. However, it is hypothesized that:

  • Inhibition of Kinases: Many pyrazoles act as inhibitors of various kinases involved in cell signaling pathways related to cancer and inflammation.
  • Modulation of Apoptosis: The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.

Case Studies and Research Findings

Although specific case studies on this compound are lacking, the broader category of pyrazoles has been extensively researched:

  • Study on Pyrazole Derivatives:
    • Researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity.
    • Results indicated significant inhibition of cell proliferation in several cancer types with IC50 values ranging from 0.95 nM to 49.85 µM.
  • Anti-inflammatory Evaluation:
    • A study investigated the anti-inflammatory effects of various pyrazole compounds using multiple animal models.
    • Several compounds exhibited comparable efficacy to established anti-inflammatory drugs like ibuprofen.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically follows a multi-step approach involving:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones under acidic conditions (e.g., H2SO4/AcOH) .
  • Step 2 : Introduction of the 2,3-dihydrobenzofuran moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh3)4) and optimized temperature control (60–100°C) .
  • Step 3 : Carboxamide formation through coupling of the pyrazole intermediate with pyridin-4-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .
    Key intermediates : 5-Aryl-1H-pyrazole-3-carboxylic acid and halogenated 2,3-dihydrobenzofuran derivatives.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns on the pyrazole and benzofuran rings. Aromatic protons in the pyridinylmethyl group appear as distinct doublets (δ 8.2–8.6 ppm) .
  • IR Spectroscopy : Validates carboxamide formation (C=O stretch ~1650 cm<sup>-1</sup>) and absence of unreacted amines (N-H stretch ~3300 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., [M+H]<sup>+</sup> for C19H17N3O2 requires m/z 336.1348) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for dihydrobenzofuran substituents .

Advanced: How can computational methods optimize reaction conditions for low-yielding steps?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify energy barriers in cyclization or coupling steps. For example, solvent effects on Suzuki-Miyaura coupling can be modeled to prioritize polar aprotic solvents (e.g., DMF) over THF .
  • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal catalysts, temperatures, and molar ratios. ICReDD’s workflow integrates experimental feedback loops to refine computational predictions .
  • Contradiction Resolution : If conflicting yields arise (e.g., 40% vs. 65% in similar conditions), perform sensitivity analysis on variables like catalyst loading or reaction time .

Advanced: How to resolve contradictory bioactivity data across assay systems?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in IC50 values for kinase inhibition may arise from differences in ATP concentrations .
  • Structural-Activity Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify assay-specific steric clashes or solvation effects. For example, pyridinylmethyl orientation may affect receptor access in cell membranes vs. purified proteins .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., O-1302 or SR141716 derivatives) to identify trends in substituent effects .

Advanced: What strategies improve target selectivity in molecular docking studies?

  • Pharmacophore Modeling : Define essential interactions (e.g., hydrogen bonds with pyrazole C=O and π-π stacking with benzofuran) to filter non-specific targets .
  • Ensemble Docking : Use multiple receptor conformations (e.g., from MD simulations) to account for protein flexibility and reduce false positives .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities, prioritizing derivatives with ΔG < -8 kcal/mol .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at -20°C under inert gas (N2 or Ar) to prevent oxidation of the dihydrobenzofuran moiety .
  • Solubility Considerations : Lyophilize as a DMSO stock solution (10 mM) for long-term storage; avoid aqueous buffers with pH > 8 to prevent carboxamide hydrolysis .

Advanced: How to design derivatives to enhance metabolic stability?

  • Isosteric Replacement : Substitute labile groups (e.g., replace pyridinylmethyl with fluorinated aryl rings) to reduce CYP450-mediated degradation .
  • Prodrug Strategies : Introduce ester moieties at the carboxamide nitrogen to improve oral bioavailability, with enzymatic cleavage sites validated via HPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.